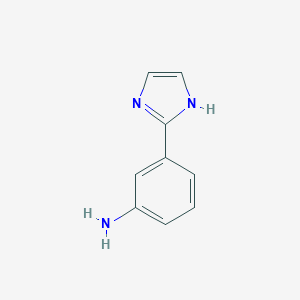

3-(1H-imidazol-2-yl)aniline

Beschreibung

3-(1H-Imidazol-2-yl)aniline is a heteroaromatic compound featuring an aniline backbone substituted with a 1H-imidazol-2-yl group at the meta position (C3). Its molecular formula is C₉H₉N₃, with a molecular weight of 159.19 g/mol . The compound is primarily utilized in pharmaceutical and chemical research, serving as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

Eigenschaften

IUPAC Name |

3-(1H-imidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYYPKINHSREND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629753 | |

| Record name | 3-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161887-05-4 | |

| Record name | 3-(1H-Imidazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Coupling via Nucleophilic Substitution

The most straightforward approach involves reacting aniline derivatives with pre-formed imidazole precursors. This method typically employs a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of aniline displaces a leaving group (e.g., halide) on the imidazole ring. For example, 2-chloroimidazole derivatives react with 3-nitroaniline under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C, followed by nitro-group reduction to yield 3-(1H-imidazol-2-yl)aniline .

Key Considerations:

-

Regioselectivity: The position of the leaving group on the imidazole ring dictates the substitution site. 2-Chloroimidazoles are preferred to ensure correct regiochemistry .

-

Reduction Step: Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) convert nitro intermediates to amines .

| Parameter | Details | Source |

|---|---|---|

| Starting Materials | 2-Chloroimidazole, 3-nitroaniline | |

| Solvent | DMF, DMSO, or NMP | |

| Base | K₂CO₃, Cs₂CO₃ | |

| Temperature | 80–100°C | |

| Reduction Method | H₂/Pd-C or SnCl₂/HCl |

Cyclocondensation of Diamine Precursors

This method constructs the imidazole ring in situ using α-diamine derivatives and carbonyl-containing reagents. A representative synthesis involves condensing 3-aminophenylglyoxal with ammonium acetate in acetic acid under reflux. The reaction proceeds via the Debus-Radziszewski mechanism, forming the imidazole core directly attached to the aniline group .

Advantages:

-

Atom Economy: Avoids pre-functionalized imidazoles, reducing synthetic steps.

Limitations:

-

Byproducts: Competing pathways may generate regioisomeric impurities, necessitating chromatographic purification .

| Parameter | Details | Source |

|---|---|---|

| Precursors | 3-Aminophenylglyoxal, ammonium acetate | |

| Solvent | Glacial acetic acid | |

| Temperature | Reflux (118°C) | |

| Yield | 70–85% |

Multi-Step Synthesis with Protecting Group Strategies

Complex derivatives of this compound often require protecting groups to prevent undesired side reactions. A patent-pending method for a related compound (2-methoxy-3-(1-methyl-1H-1,2,4-triazole-3-yl)aniline) illustrates this approach :

-

Substitution: React 3-nitroaniline with 1-methyl-1H-1,2,4-triazole-3-carboxylic acid under Mitsunobu conditions.

-

Acylation: Protect the amine with tert-butoxycarbonyl (Boc), followed by acylation with oxalyl chloride.

-

Deprotection: Remove Boc using trifluoroacetic acid to regenerate the free amine .

Adaptation for Target Compound:

-

Replace 1,2,4-triazole with imidazole precursors.

-

Optimize Boc deprotection to avoid imidazole ring degradation .

| Parameter | Details | Source |

|---|---|---|

| Protecting Group | tert-Butoxycarbonyl (Boc) | |

| Key Reagents | Oxalyl chloride, trifluoroacetic acid | |

| Critical Step | Boc removal under mild acidic conditions |

Alkylation and Functionalization Post-Imidazole Formation

Introducing substituents to the imidazole nitrogen after coupling with aniline enhances structural diversity. For instance, 3-(1-propyl-1H-imidazol-2-yl)aniline is synthesized by alkylating this compound with 1-bromopropane in the presence of sodium hydride .

Optimization Insights:

-

Base Selection: Strong bases (NaH, LDA) improve alkylation efficiency over weaker alternatives .

-

Solvent Effects: Polar aprotic solvents (DMF, THF) facilitate nucleophilic displacement .

| Parameter | Details | Source |

|---|---|---|

| Alkylating Agent | 1-Bromopropane | |

| Base | Sodium hydride | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0°C to room temperature |

Comparative Analysis of Methods

| Method | Advantages | Challenges | Ideal Use Case |

|---|---|---|---|

| Direct Coupling | Short synthetic route, high yields | Limited to accessible imidazole precursors | Bulk production |

| Cyclocondensation | Atom-economical, scalable | Requires purification of regioisomers | Academic research |

| Multi-Step with Boc | Enables complex derivative synthesis | Lengthy, cost-intensive | Targeted drug discovery |

| Post-Alkylation | Enhances structural diversity | Risk of over-alkylation | Structure-activity studies |

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or aniline ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

- 3-(1H-imidazol-2-yl)aniline serves as a crucial building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that are essential in drug development and material science.

Coordination Chemistry

- The compound is utilized as a ligand in coordination chemistry, where it can form complexes with metal ions. This property is significant for developing catalysts and materials with specific electronic properties .

Biological Applications

Enzyme Inhibition Studies

- This compound has been investigated for its potential to inhibit specific enzymes, making it valuable in drug discovery. The imidazole ring structure allows it to interact effectively with active sites of enzymes, modulating their activity.

Antimicrobial and Antifungal Properties

- The compound exhibits notable antimicrobial and antifungal activities. Research indicates that it can effectively combat various bacterial and fungal strains, positioning it as a candidate for developing new antimicrobial agents .

Medicinal Applications

Therapeutic Potential

- Studies have highlighted the anticancer properties of this compound. It has shown efficacy in inhibiting tumor growth in various cancer models. For instance, compounds structurally related to this aniline have demonstrated significant tumor growth inhibition rates in melanoma xenograft models.

Mechanistic Insights

- Mechanistic studies reveal that the compound can induce cell cycle arrest and apoptosis in cancer cells by modulating apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2.

Industrial Applications

Material Development

- In industrial contexts, this compound is employed in producing dyes and pigments. Its unique chemical properties allow for the creation of materials with specific functionalities, such as enhanced conductivity or stability .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in pharmaceutical development |

| Coordination Chemistry | Ligand formation with metal ions | Catalysts development |

| Enzyme Inhibition | Potential to inhibit specific enzymes | Investigated for drug discovery |

| Antimicrobial Activity | Effective against various bacterial and fungal strains | Candidates for new antimicrobial agents |

| Anticancer Activity | Induces apoptosis and inhibits tumor growth | Significant tumor growth inhibition observed in melanoma models |

| Material Science | Production of dyes, pigments, and materials with specific electronic properties | Used in developing conductive materials |

Case Studies

-

Anticancer Activity Study

- A study evaluated the anticancer effects of imidazole derivatives similar to this compound against multiple cancer cell lines. Results showed IC50 values ranging from 0.29 to 5.0 μM, indicating potent antiproliferative effects.

-

Mechanistic Insights Study

- In vitro assays demonstrated that certain analogs caused significant cell cycle arrest at the G2/M phase while increasing apoptotic markers like p53 and Bax.

-

Antimicrobial Study

- Research on the antimicrobial properties revealed that derivatives of this compound exhibited effectiveness against common pathogens, suggesting potential clinical applications.

Wirkmechanismus

The mechanism of action of 3-(1H-imidazol-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. Additionally, the compound can interact with biological membranes and proteins, influencing various cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

Key Observations

Positional Isomerism :

- Meta vs. Para Substitution : The position of the imidazole ring significantly impacts reactivity. For example, 4-(1H-imidazol-2-yl)aniline (para) forms complex mixtures in coupling reactions, whereas the meta isomer (3-substituted) is more synthetically tractable .

- Ortho Substitution : 2-(1H-imidazol-1-yl)aniline exhibits distinct electronic properties due to proximity between the NH₂ and imidazole groups, influencing its melting point and solubility .

Halogens: Chlorine in 5-chloro-2-(1H-imidazol-1-yl)aniline introduces electron-withdrawing effects, altering electronic density and reactivity .

Biological Relevance :

- This compound derivatives are intermediates in synthesizing kinase inhibitors (e.g., narrow-spectrum Ca²⁺/calmodulin-dependent protein kinase inhibitors) .

- Schiff bases and pyrazole derivatives of 4-(1H-imidazol-2-yl)aniline show anti-HCV activity, highlighting the role of substituents in therapeutic applications .

Biologische Aktivität

3-(1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring attached to an aniline moiety. This structure imparts unique chemical properties that contribute to its biological activity. The compound can exist in different salt forms, such as dihydrochloride and hydrochloride, which may influence its solubility and bioavailability.

The primary mechanism of action for this compound involves:

- Covalent Inhibition : The compound acts as a covalent inhibitor targeting specific residues in proteins, notably the C522 residue of p97, which is involved in protein degradation pathways.

- Induction of Apoptosis : Through its interaction with cellular targets, it can induce apoptosis in certain cell types, potentially making it useful in cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including liver carcinoma (HEPG2). The compound exhibited cytotoxic effects with IC50 values indicating potent activity against tumor cells .

Antidiabetic Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. For instance, certain analogs showed IC50 values ranging from 18.65 to 28.33 μM for α-amylase inhibition, suggesting potential use in managing diabetes .

Case Studies and Research Findings

A recent study synthesized novel derivatives based on the imidazole structure and evaluated their biological activities. The findings highlighted that compounds derived from this compound displayed strong antioxidant properties alongside their antimicrobial and anticancer activities. Notably, some derivatives exhibited superior activity compared to standard drugs used in clinical settings .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other imidazole-containing compounds known for their pharmacological properties:

| Compound | Activity | Reference |

|---|---|---|

| Clemizole | Antihistaminic | |

| Metronidazole | Antimicrobial | |

| Omeprazole | Antiulcer |

What distinguishes this compound is its specific substitution pattern, which enhances its biological activity and versatility as a lead compound for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.